molecular formula C31H37NO6 B11182772 1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11182772
M. Wt: 519.6 g/mol
InChI Key: JKEOYMUISRVMLO-UHFFFAOYSA-N
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Description

1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, including the formation of the pyrroloquinoline core and the subsequent addition of the cyclohexenyl and methoxy groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield different hydroxy or methoxy derivatives .

Scientific Research Applications

1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrroloquinoline derivatives and cyclohexenyl-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H37NO6

Molecular Weight

519.6 g/mol

IUPAC Name

3,3-bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C31H37NO6/c1-16-11-30(6,7)32-26-18(16)9-17(38-8)10-19(26)31(27(32)37,24-20(33)12-28(2,3)13-21(24)34)25-22(35)14-29(4,5)15-23(25)36/h9-11,33,35H,12-15H2,1-8H3

InChI Key

JKEOYMUISRVMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4=C(CC(CC4=O)(C)C)O)C5=C(CC(CC5=O)(C)C)O)OC)(C)C

Origin of Product

United States

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